N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide
Description
N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide is a boron-containing amide derivative characterized by an octanamide backbone, a methyl group, and a meta-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) moiety. The Bpin group enhances stability under physiological conditions while enabling reactivity in Suzuki-Miyaura cross-coupling reactions, a feature critical for prodrug activation .
Properties
Molecular Formula |
C22H36BNO3 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]octanamide |
InChI |
InChI=1S/C22H36BNO3/c1-7-8-9-10-11-15-20(25)24(6)17-18-13-12-14-19(16-18)23-26-21(2,3)22(4,5)27-23/h12-14,16H,7-11,15,17H2,1-6H3 |
InChI Key |
OOYYHCDFPRISQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C(=O)CCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs and Properties
Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl.
Key Observations:
Substituent Position : Meta-substitution (target compound) vs. para-substitution (6.52) may influence steric interactions in biological targets, such as tubulin binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The Bpin group ensures stability across analogs, while longer alkyl chains (e.g., octanamide) reduce aqueous solubility but enhance lipid bilayer penetration.
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